Mutated EGFR-IN-3

EGFR C797S resistance NSCLC Kinase inhibition

Mutated EGFR-IN-3 (CAS 2375107-27-8) is a potent, ATP-competitive, and highly selective allosteric dibenzodiazepinone inhibitor specifically targeting drug-resistant EGFR mutants. The compound, designated as compound 3 in the original medicinal chemistry optimization study, was developed through structure-based design and demonstrates inhibitory activity against EGFR(L858R/T790M) and EGFR(L858R/T790M/C797S) double and triple mutants with IC50 values of approximately 10-13 nM.

Molecular Formula C31H29FN4O2
Molecular Weight 508.6 g/mol
Cat. No. B12422571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutated EGFR-IN-3
Molecular FormulaC31H29FN4O2
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)NC5=C(C=C(C=C5)F)N(C4=O)CC6=CC=CC=C6
InChIInChI=1S/C31H29FN4O2/c1-34-15-17-35(18-16-34)24-8-10-25(11-9-24)38-26-12-14-28-27(20-26)31(37)36(21-22-5-3-2-4-6-22)30-19-23(32)7-13-29(30)33-28/h2-14,19-20,33H,15-18,21H2,1H3
InChIKeyZPNTXOKOIHPCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mutated EGFR-IN-3: Allosteric Dibenzodiazepinone Inhibitor of Drug-Resistant EGFR Mutants for NSCLC Research Procurement


Mutated EGFR-IN-3 (CAS 2375107-27-8) is a potent, ATP-competitive, and highly selective allosteric dibenzodiazepinone inhibitor specifically targeting drug-resistant EGFR mutants [1]. The compound, designated as compound 3 in the original medicinal chemistry optimization study, was developed through structure-based design and demonstrates inhibitory activity against EGFR(L858R/T790M) and EGFR(L858R/T790M/C797S) double and triple mutants with IC50 values of approximately 10-13 nM . As a member of the 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one scaffold class, Mutated EGFR-IN-3 operates via an allosteric mechanism distinct from orthosteric ATP-competitive tyrosine kinase inhibitors (TKIs), and kinome profiling has confirmed its high selectivity profile [2]. The molecular formula is C31H29FN4O2 with a molecular weight of 508.59 g/mol [3].

Why Mutated EGFR-IN-3 Cannot Be Substituted by Standard EGFR Inhibitors in C797S-Mutant Resistance Models


Generic substitution among EGFR inhibitors is not scientifically valid when targeting the L858R/T790M/C797S triple-mutant context, because third-generation covalent TKIs such as Osimertinib lose efficacy due to the C797S mutation, which eliminates the covalent binding cysteine residue essential for their mechanism of action [1]. In Ba/F3 cellular models expressing EGFR L858R/T790M/C797S, Osimertinib exhibits IC50 values of 1,171 nM [2] to >10,000 nM [3], and the covalent mutant-selective inhibitor EGF816 (Nazartinib) shows an IC50 of 2,278 nM [2], representing losses in potency exceeding two to three orders of magnitude relative to their activity against double-mutant backgrounds. Orthosteric ATP-competitive inhibitors generally face compromised binding due to steric hindrance and altered ATP-binding pocket conformation introduced by the C797S substitution [4]. Mutated EGFR-IN-3 addresses this resistance landscape through its allosteric dibenzodiazepinone binding mode, which is structurally distinct from the ATP-binding cleft and therefore not abrogated by C797S mutation [5]. This mechanistic differentiation makes direct compound substitution between covalent orthosteric inhibitors and allosteric dibenzodiazepinones scientifically inappropriate in experimental designs involving C797S-mutant resistance models.

Mutated EGFR-IN-3 Quantitative Differentiation Evidence Versus EGFR Inhibitor Comparators


Biochemical Potency Against EGFR L858R/T790M/C797S Triple Mutant: Osimertinib Comparison

Mutated EGFR-IN-3 exhibits potent biochemical inhibition of the EGFR L858R/T790M/C797S triple mutant with an IC50 of 13 nM in HTRF assays using human N-terminal GST-tagged EGFR triple T790M/L858R/C797S mutant (696 to 1022 residues) expressed in Sf21 insect cells . In contrast, the clinically approved third-generation covalent TKI Osimertinib shows markedly reduced potency against the same triple-mutant background, with reported IC50 values ranging from 150 nM [1] to 620 nM [2] in biochemical assays, and 1,171 nM [3] in Ba/F3 cellular assays. The covalent mutant-selective inhibitor EGF816 (Nazartinib) exhibits an IC50 of 2,278 nM [3] against the L858R/T790M/C797S Ba/F3 cellular model, further highlighting the differential activity of Mutated EGFR-IN-3 in the triple-mutant context.

EGFR C797S resistance NSCLC Kinase inhibition

Cellular Antiproliferative Activity in Ba/F3 EGFR L858R/T790M/C797S Model: Cetuximab Combination Efficacy

Mutated EGFR-IN-3 demonstrates sub-micromolar antiproliferative activity against Ba/F3 cells expressing the EGFR L858R/T790M/C797S triple mutant when combined with Cetuximab, achieving an IC50 of 0.20 µM . Under the same combination conditions, the compound shows progressive selectivity against less resistant mutant backgrounds: 0.36 µM for L858R/T790M double-mutant cells, 2.7 µM for L858R single-mutant cells, and 3.2 µM for wild-type (WT) EGFR-expressing cells . In the absence of Cetuximab, antiproliferative activity is substantially reduced across all genotypes (parental 7.0 µM, WT 3.3 µM, L858R 3.8 µM, L858R/T790M 4.0 µM, L858R/T790M/C797S 4.5 µM) , indicating that Cetuximab synergism is required for optimal cellular efficacy. For comparison, the allosteric inhibitor EAI045 in combination with Cetuximab exhibits an IC50 of approximately 10 nM against L858R/T790M Ba/F3 cells [1] but shows no activity against the C797S-containing triple mutant (IC50 > 1 µM) in biochemical assays . The more recently developed allosteric inhibitor JBJ-04-125-02 demonstrates an IC50 of 0.26 nM against L858R/T790M in biochemical assays [2] and 3.66 µM against L858R/T790M/C797S cells [3].

EGFR C797S Ba/F3 cell model Antiproliferative activity

Allosteric Mechanism and ATP-Independent Inhibition: Differentiation from Orthosteric TKIs

Mutated EGFR-IN-3 inhibits EGFR through an allosteric mechanism that is distinct from the orthosteric ATP-binding site targeted by conventional TKIs, including Osimertinib, Gefitinib, Afatinib, and EGF816 [1]. Biochemical IC50 values for L858R/T790M remain consistent across a 100-fold range of ATP concentrations (10 µM: 15 nM; 10.0 µM: 8.3 nM; 100.0 µM: 11.0 nM; 1000.0 µM: 8.3 nM) , confirming that the compound's inhibitory activity is largely independent of ATP concentration and consistent with an allosteric mode of action. In contrast, orthosteric ATP-competitive inhibitors typically show reduced potency at higher ATP concentrations due to competitive displacement [2]. Structurally, Mutated EGFR-IN-3 comprises a 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one scaffold that binds to an allosteric pocket distinct from the ATP-binding cleft, a binding mode characterized through crystallographic studies [3]. The allosteric inhibitor EAI045 also demonstrates mutant-selective allosteric inhibition with an IC50 of 2 nM against L858R/T790M at 1 mM ATP [4], and JBJ-04-125-02 exhibits an IC50 of 0.26 nM for L858R/T790M [5]. However, Mutated EGFR-IN-3 differentiates itself from EAI045 through its retained activity against the C797S-containing triple mutant, which EAI045 fails to inhibit (IC50 > 1 µM) .

Allosteric inhibition Kinase mechanism ATP-competitive

Selectivity Profile: Wild-Type EGFR Sparing and Mutant Preference

Mutated EGFR-IN-3 demonstrates a pronounced selectivity for mutant EGFR over wild-type (WT) EGFR, a critical feature for minimizing on-target WT EGFR toxicity in experimental models [1]. In Ba/F3 cellular antiproliferative assays with Cetuximab, Mutated EGFR-IN-3 exhibits an IC50 of 3.2 µM against WT EGFR compared to 0.20 µM against L858R/T790M/C797S triple-mutant cells, representing a 16-fold selectivity window for the triple mutant over WT . Kinome profiling confirmed high selectivity of compound 3 across a broad panel of kinases [2]. For comparison, EAI045 demonstrates approximately 1,000-fold selectivity for L858R/T790M over WT EGFR at 1 mM ATP (WT IC50 = 1.6 µM vs. L858R/T790M IC50 = 2 nM) [3], and JBJ-04-125-02 shows mutant-selective allosteric inhibition with an IC50 of 0.26 nM for L858R/T790M [4]. The dibenzodiazepinone scaffold of Mutated EGFR-IN-3 achieves its mutant selectivity through binding to an allosteric pocket that is more accessible in the mutant kinase conformation, a structural feature confirmed by crystallographic analysis [5]. In contrast, orthosteric TKIs such as Osimertinib exhibit less pronounced mutant-over-WT selectivity, with reported IC50 values for WT EGFR of 1.2 nM [6] compared to 0.30 nM for L858R/T790M [6], yielding only a 4-fold selectivity window.

EGFR selectivity Wild-type sparing Kinome profiling

Mutated EGFR-IN-3 Recommended Research Applications Based on Quantitative Differentiation Evidence


C797S-Mediated Osimertinib Resistance Mechanistic Studies in NSCLC Models

For research programs investigating acquired resistance to third-generation EGFR TKIs driven by the C797S mutation, Mutated EGFR-IN-3 serves as a biochemically validated tool compound with an IC50 of 13 nM against the EGFR L858R/T790M/C797S triple mutant , in contrast to Osimertinib which shows IC50 values of 150-620 nM in biochemical assays [1] and 1,171 nM in Ba/F3 cellular assays [2] against the same triple-mutant background. The compound's allosteric dibenzodiazepinone binding mode is structurally distinct from the ATP-binding cleft, enabling inhibition of C797S-mutant EGFR that lacks the covalent binding cysteine required for Osimertinib efficacy [3]. Experimental designs utilizing Mutated EGFR-IN-3 as a positive control or reference inhibitor are appropriate for validating C797S-dependent resistance mechanisms in cell-based and biochemical assays. The compound is particularly suited for studies requiring discrimination between T790M-mediated and C797S-mediated resistance pathways, given its retained potency against both double and triple mutants (IC50 = 12 nM and 13 nM, respectively) .

Allosteric EGFR Inhibitor Combination Screening with Anti-EGFR Monoclonal Antibodies

Mutated EGFR-IN-3 demonstrates pronounced synergistic antiproliferative activity when combined with the anti-EGFR monoclonal antibody Cetuximab in Ba/F3 cellular models, achieving an IC50 of 0.20 µM against L858R/T790M/C797S triple-mutant cells , compared to 4.5 µM in the absence of Cetuximab [1]. This Cetuximab-dependent enhancement of cellular efficacy is consistent with the allosteric inhibitor class, as EAI045 also requires Cetuximab for optimal cellular activity (IC50 ≈ 10 nM against L858R/T790M with Cetuximab) [2]. However, Mutated EGFR-IN-3 differentiates itself from EAI045 by retaining activity against C797S-containing triple mutants, which EAI045 fails to inhibit (IC50 > 1 µM) [3]. Researchers designing combination therapy screens or investigating antibody-inhibitor synergism in EGFR-mutant NSCLC models should consider Mutated EGFR-IN-3 as a dibenzodiazepinone-class allosteric inhibitor with validated triple-mutant activity in Cetuximab-containing assay formats. The compound is appropriate for dose-response matrix screening to quantify combination indices and explore mechanistic synergy between allosteric kinase inhibition and extracellular EGFR blockade.

Mutant-Selective EGFR Pharmacological Profiling in Isogenic Cell Line Panels

Mutated EGFR-IN-3 is suitable for pharmacological profiling experiments using isogenic Ba/F3 cell line panels expressing graded EGFR mutation burdens (WT, L858R, L858R/T790M, L858R/T790M/C797S), with established antiproliferative IC50 values of 3.2 µM, 2.7 µM, 0.36 µM, and 0.20 µM, respectively, in the presence of Cetuximab . This 16-fold selectivity window between WT and triple-mutant cells [1] enables clear discrimination of mutant-dependent pharmacology in cellular assays. In contrast, orthosteric TKIs such as Osimertinib exhibit narrow selectivity windows (WT IC50 = 1.2 nM vs. L858R/T790M IC50 = 0.30 nM, 4-fold selectivity) [2], which may limit their utility in experiments requiring mutant-specific signal interpretation. Mutated EGFR-IN-3 is appropriate for use as a reference allosteric inhibitor in screening cascades designed to evaluate novel compounds for mutant selectivity, and for establishing baseline pharmacological parameters in EGFR mutation-driven cell proliferation assays. The compound's consistent activity across a 100-fold ATP concentration range (8.3-15 nM for L858R/T790M) [3] ensures reproducible performance in cellular assays regardless of variations in intracellular ATP levels, a consideration for high-throughput screening environments where ATP concentrations may fluctuate.

Structural Biology and Allosteric Binding Mode Characterization Studies

Mutated EGFR-IN-3 (compound 3) was developed through structure-based medicinal chemistry optimization of the 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one scaffold, and its binding mode to the EGFR allosteric pocket has been characterized through crystallographic studies . The compound serves as a validated chemical probe for structural biology investigations of allosteric kinase regulation, including X-ray crystallography and cryo-EM studies of EGFR mutant kinase domain conformations. Unlike orthosteric inhibitors that occupy the ATP-binding pocket, Mutated EGFR-IN-3 binds to a distinct allosteric site that is more accessible in the active conformation of mutant EGFR, providing a complementary tool for conformational studies [1]. Researchers conducting structure-activity relationship (SAR) campaigns on dibenzodiazepinone-based allosteric inhibitors can employ Mutated EGFR-IN-3 as a benchmark reference compound, given its well-characterized IC50 values (12 nM for L858R/T790M, 13 nM for L858R/T790M/C797S) [2] and documented kinome selectivity profile [3]. The compound's high purity (>98% by HPLC) and established physicochemical properties (MW = 508.59, LogP = 5.6) make it suitable for biophysical binding assays, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), to quantify thermodynamic parameters of allosteric inhibitor binding to EGFR mutant kinase domains.

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